molecular formula C13H18FNO2 B13516233 tert-Butyl (3-fluorobenzyl)glycinate

tert-Butyl (3-fluorobenzyl)glycinate

Cat. No.: B13516233
M. Wt: 239.29 g/mol
InChI Key: BHCAZDRTFFRAOZ-UHFFFAOYSA-N
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Description

tert-Butyl (3-fluorobenzyl)glycinate: is an organic compound that belongs to the class of glycine derivatives It is characterized by the presence of a tert-butyl ester group and a 3-fluorobenzyl group attached to the glycine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-fluorobenzyl)glycinate typically involves the reaction of tert-butyl glycinate with 3-fluorobenzyl bromide. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually performed in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to ensure good solubility of the reactants and products.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and reaction time, to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Nucleophilic Substitution: tert-Butyl (3-fluorobenzyl)glycinate can undergo nucleophilic substitution reactions, particularly at the benzyl position. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the benzyl group to a methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), DMF, THF.

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Major Products:

    Nucleophilic Substitution: Substituted benzyl derivatives.

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols, methyl derivatives.

Scientific Research Applications

Chemistry: tert-Butyl (3-fluorobenzyl)glycinate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study enzyme-substrate interactions and the effects of fluorinated compounds on biological systems.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its unique structure allows for the exploration of new pharmacophores and the development of compounds with improved bioavailability and efficacy.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it a valuable component in the synthesis of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl (3-fluorobenzyl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets. The tert-butyl ester group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

    tert-Butyl glycinate: Lacks the 3-fluorobenzyl group, making it less versatile in certain synthetic applications.

    3-Fluorobenzylamine: Contains the 3-fluorobenzyl group but lacks the glycine backbone, limiting its use in peptide synthesis.

    tert-Butyl (2-fluorobenzyl)glycinate: Similar structure but with the fluorine atom in a different position, which can affect its reactivity and biological activity.

Uniqueness: tert-Butyl (3-fluorobenzyl)glycinate is unique due to the combination of the tert-butyl ester and 3-fluorobenzyl groups. This combination provides a balance of reactivity, stability, and biological activity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C13H18FNO2

Molecular Weight

239.29 g/mol

IUPAC Name

tert-butyl 2-[(3-fluorophenyl)methylamino]acetate

InChI

InChI=1S/C13H18FNO2/c1-13(2,3)17-12(16)9-15-8-10-5-4-6-11(14)7-10/h4-7,15H,8-9H2,1-3H3

InChI Key

BHCAZDRTFFRAOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNCC1=CC(=CC=C1)F

Origin of Product

United States

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